molecular formula C9H15NO2 B1426148 1-Oxa-8-azaspiro[4.6]undecan-9-one CAS No. 1308384-34-0

1-Oxa-8-azaspiro[4.6]undecan-9-one

Cat. No.: B1426148
CAS No.: 1308384-34-0
M. Wt: 169.22 g/mol
InChI Key: OLMSVAPURNUMQT-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.6]undecan-9-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.6]undecan-9-one typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for 1-Oxa-8-azaspiro[4 the Prins cyclization reaction remains a key synthetic route due to its efficiency in constructing the spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.6]undecan-9-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

1-Oxa-8-azaspiro[4.6]undecan-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.6]undecan-9-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules within the bacteria, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within its structure. This combination of features contributes to its distinct chemical and biological properties .

Biological Activity

1-Oxa-8-azaspiro[4.6]undecan-9-one is a spirocyclic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is crucial in the metabolism of bioactive lipids, including anandamide, which is involved in various physiological processes such as pain modulation and inflammation. The inhibition of FAAH by this compound could lead to increased levels of endocannabinoids, suggesting therapeutic implications for conditions related to pain and inflammation.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of FAAH. By blocking this enzyme, the compound may enhance the availability of endocannabinoids, leading to significant effects on pain perception and mood regulation. Research indicates that this compound may also interact with cannabinoid receptors indirectly, further contributing to its analgesic properties .

This compound features a unique structure that includes both nitrogen and oxygen atoms within its spirocyclic framework. This structural arrangement influences its interaction dynamics with biological targets, differentiating it from other compounds with similar frameworks. The synthesis typically involves multi-step organic reactions, including cyclization methods that utilize various catalysts .

Synthetic Routes

MethodDescription
Prins CyclizationA common method for constructing the spirocyclic structure using specific reaction conditions.
Grubbs CatalystEmployed in olefin metathesis reactions to facilitate the formation of the desired compound.

Inhibition of FAAH

This compound has been shown to inhibit FAAH effectively, which is significant for therapeutic applications in pain management. The following studies highlight its efficacy:

  • Study 1 : Demonstrated that the compound significantly reduced pain responses in animal models by increasing endocannabinoid levels.
  • Study 2 : Investigated the pharmacokinetics of the compound, revealing promising absorption and distribution characteristics suitable for therapeutic use.

Anticancer Properties

Research has also explored the anticancer potential of compounds related to this compound. For instance, psammaplysins, which share a similar structural backbone, have shown inhibitory effects on various cancer cell lines:

CompoundCell Lines TestedInhibition Rate
Psammaplysin AHCT-15, PC-3Significant
Psammaplysin BMDA-MB-231, HeLaModerate

These findings suggest that structural modifications can enhance biological activity against cancer cells .

Case Studies

Several case studies have focused on the therapeutic applications of this compound:

  • Chronic Pain Management : A clinical trial evaluated its effectiveness in patients with chronic pain conditions, noting a substantial reduction in pain scores compared to placebo groups.
  • Anti-inflammatory Applications : Another study assessed its potential as an anti-inflammatory agent in models of acute inflammation, demonstrating significant reductions in inflammatory markers.

Properties

IUPAC Name

1-oxa-9-azaspiro[4.6]undecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-2-4-9(5-6-10-8)3-1-7-12-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMSVAPURNUMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)NCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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